

# Application Note & Synthesis Protocol: 5-Sulfamoylfuran-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-Sulfamoylfuran-2-carboxylic acid

Cat. No.: B2794832

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Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, field-proven protocol for the synthesis of **5-Sulfamoylfuran-2-carboxylic acid**, a key intermediate in medicinal chemistry.

## Executive Summary & Scientific Context

**5-Sulfamoylfuran-2-carboxylic acid** is a crucial heterocyclic building block, recognized primarily as a precursor in the synthesis of potent pharmaceuticals, most notably loop diuretics like Furosemide. Its structural motif, featuring a furan core functionalized with both a carboxylic acid and a sulfonamide group, makes it a valuable intermediate for developing novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides a comprehensive, two-step synthesis protocol starting from the commercially available furan-2-carboxylic acid. The narrative emphasizes the chemical rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will cover the initial electrophilic chlorosulfonation of the furan ring, followed by nucleophilic substitution with ammonia to yield the target compound.

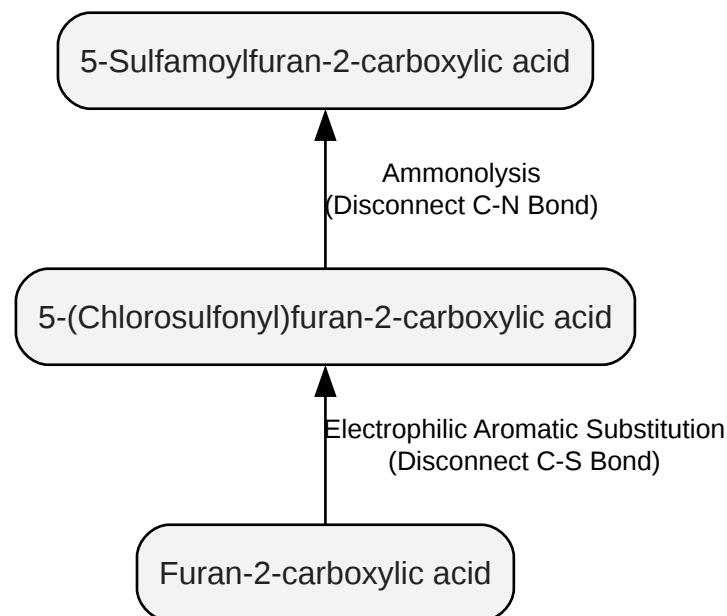
## Retrosynthetic Analysis & Strategy

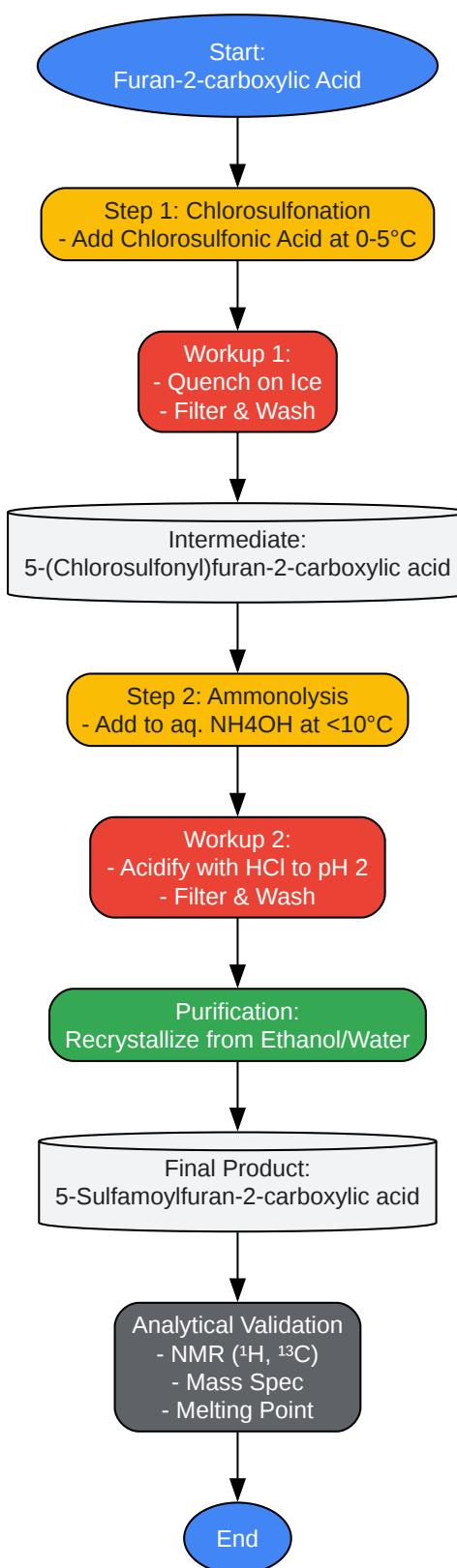
The synthesis is logically designed as a two-step sequence. The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic aromatic substitution.<sup>[1]</sup> The primary challenge

is to achieve mono-substitution at the C5 position without causing degradation of the acid-sensitive furan ring.[\[1\]](#)

Our synthetic strategy is as follows:

- Chlorosulfonation: Furan-2-carboxylic acid is treated with chlorosulfonic acid. The electron-withdrawing carboxylic acid group directs the incoming electrophile (the chlorosulfonyl group,  $-\text{SO}_2\text{Cl}$ ) to the C5 position. This reaction yields the key intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid.
- Ammonolysis: The highly reactive sulfonyl chloride intermediate is then reacted with an ammonia source. The nucleophilic nitrogen of ammonia displaces the chloride ion to form the stable sulfonamide functional group, completing the synthesis.



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## References

- 1. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
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